Polaprezinc

Description

Properties

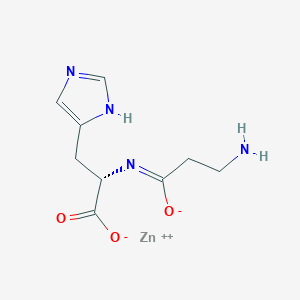

Molecular Formula |

C9H12N4O3Zn |

|---|---|

Molecular Weight |

289.6 g/mol |

IUPAC Name |

zinc;(2S)-2-[(3-amino-1-oxidopropylidene)amino]-3-(1H-imidazol-5-yl)propanoate |

InChI |

InChI=1S/C9H14N4O3.Zn/c10-2-1-8(14)13-7(9(15)16)3-6-4-11-5-12-6;/h4-5,7H,1-3,10H2,(H,11,12)(H,13,14)(H,15,16);/q;+2/p-2/t7-;/m0./s1 |

InChI Key |

XZWGNMZIFNOUGW-FJXQXJEOSA-L |

SMILES |

C1=C(NC=N1)CC(C(=O)[O-])N=C(CCN)[O-].[Zn+2] |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)[O-])N=C(CCN)[O-].[Zn+2] |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)[O-])N=C(CCN)[O-].[Zn+2] |

Synonyms |

AHZ-zinc beta-alanyl-L-histidinato zinc polaprezinc Z 103 Z-103 zinc carnosine zinc L-carnosine zinc L-carnosine complex zinc N-(3-aminopropionyl)histidine |

Origin of Product |

United States |

Foundational & Exploratory

Polaprezinc: A Deep Dive into its Mechanism of Gastric Mucosal Protection

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polaprezinc, a chelate compound of L-carnosine and zinc, is a well-established gastroprotective agent used in the treatment of gastric ulcers and gastritis. Its efficacy lies in a multifaceted mechanism of action that goes beyond simple acid neutralization. This technical guide provides an in-depth exploration of the molecular and cellular pathways through which this compound exerts its protective effects on the gastric mucosa. By presenting quantitative data, detailed experimental protocols, and visual representations of key processes, this document aims to be a valuable resource for researchers and professionals in the field of gastroenterology and drug development.

The unique chelated structure of this compound is crucial to its function. This structure allows for the slow dissociation of its components, zinc and L-carnosine, at the site of gastric mucosal injury, thereby prolonging their local therapeutic effects. This targeted delivery is a key aspect of its enhanced efficacy compared to the administration of zinc or L-carnosine alone.

Core Mechanisms of Gastric Mucosal Protection

This compound's protective effects are mediated through a combination of antioxidant, anti-inflammatory, and cytoprotective actions. These mechanisms work in concert to maintain mucosal integrity, reduce inflammation, and promote the healing of damaged tissue.

Antioxidant Properties

Oxidative stress is a major contributor to gastric mucosal damage. This compound exhibits potent antioxidant activity by directly scavenging reactive oxygen species (ROS) and by upregulating the expression of endogenous antioxidant enzymes.

Direct Scavenging of Reactive Oxygen Species: The L-carnosine moiety of this compound is a primary contributor to its direct antioxidant effects, effectively neutralizing harmful free radicals.

Upregulation of Antioxidant Enzymes: this compound has been shown to increase the expression and activity of key antioxidant enzymes within gastric mucosal cells, thereby enhancing their intrinsic defense against oxidative damage.

Table 1: Dose-Dependent Effect of this compound on Antioxidant Enzyme Expression in Ethanol-Induced Gastric Mucosal Damage in Rats [1]

| This compound Dose (mg/kg) | Superoxide Dismutase 1 (SOD-1) Expression (Fold Change vs. Control) | Superoxide Dismutase 2 (SOD-2) Expression (Fold Change vs. Control) | Heme Oxygenase-1 (HO-1) Expression (Fold Change vs. Control) |

| 5 | Significant Increase | Significant Increase | Significant Increase |

| 10 | Further Significant Increase | Further Significant Increase | Further Significant Increase |

| 30 | Maximum Significant Increase | Maximum Significant Increase | Maximum Significant Increase |

Anti-inflammatory Action

Chronic inflammation is a hallmark of many gastric pathologies. This compound modulates inflammatory responses primarily through the inhibition of the NF-κB signaling pathway, a central regulator of pro-inflammatory gene expression.

Inhibition of NF-κB Signaling: this compound has been demonstrated to suppress the activation of NF-κB in gastric epithelial cells.[2][3] This leads to a downstream reduction in the production of various pro-inflammatory cytokines and chemokines.

Table 2: Dose-Dependent Inhibition of Pro-inflammatory Cytokine Secretion by this compound in Gastric Epithelial Cells

| Treatment | IL-8 Secretion (% of TNF-α alone) |

| TNF-α (10 ng/ml) | 100% |

| TNF-α + this compound (10 µM) | ~43% |

| TNF-α + this compound (100 µM) | ~40% |

| TNF-α + this compound (300 µM) | ~4% |

| TNF-α + this compound (1000 µM) | ~4% |

Data adapted from a study on MKN28 gastric epithelial cells.

Modulation of MAP Kinase Pathways: While less extensively characterized, evidence suggests that this compound may also influence the mitogen-activated protein kinase (MAPK) signaling pathways (p38, JNK, and ERK), which are also involved in regulating inflammatory responses. Further research is needed to fully elucidate the quantitative impact of this compound on these pathways in gastric mucosal protection.

Cytoprotection and Tissue Repair

This compound promotes the survival of gastric mucosal cells and facilitates the healing of damaged tissue through several mechanisms, including the induction of heat shock proteins and the strengthening of epithelial barrier function.

Induction of Heat Shock Proteins (HSPs): HSPs are molecular chaperones that play a critical role in protecting cells from stress and injury. This compound is a potent inducer of several HSPs, most notably HSP70 and HSP27. This induction helps to maintain protein homeostasis and prevent apoptosis in gastric epithelial cells.

Table 3: Dose-Dependent Induction of Heat Shock Proteins by this compound in a Rat Model of Ethanol-Induced Gastric Mucosal Damage [1]

| This compound Dose (mg/kg) | HSP90 Expression | HSP70 Expression | HSP60 Expression | HSP47 Expression | HSP27 Expression | HSP10 Expression |

| 5 | Increased | Increased | Increased | Increased | Increased | Increased |

| 10 | Further Increased | Further Increased | Further Increased | Further Increased | Further Increased | Further Increased |

| 30 | Maximally Increased | Maximally Increased | Maximally Increased | Maximally Increased | Maximally Increased | Maximally Increased |

Enhancement of Epithelial Barrier Function: The integrity of the gastric mucosal barrier is maintained by tight junctions between epithelial cells. This compound has been shown to protect and enhance this barrier. While direct quantitative data on the dose-dependent effects of this compound on tight junction protein (e.g., claudins, occludin) expression in gastric epithelial cells is still emerging, its protective effect on monolayer integrity has been observed.[4]

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental procedures described, the following diagrams are provided in the DOT language for Graphviz.

Caption: Core mechanisms of this compound in gastric mucosal protection.

References

- 1. researchgate.net [researchgate.net]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. This compound down-regulates proinflammatory cytokine-induced nuclear factor-kappaB activiation and interleukin-8 expression in gastric epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound protects gastric mucosal cells from noxious agents through antioxidant properties in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Chemical Characterization of Polaprezinc

This compound, a chelate complex of L-carnosine and zinc, is a clinically significant gastroprotective agent.[1][2] It is utilized primarily in the treatment of gastric ulcers, demonstrating antioxidant, anti-inflammatory, and mucosal healing properties.[3][4][5] This technical guide provides a comprehensive overview of its synthesis, chemical characterization, and mechanism of action, tailored for a scientific audience.

Synthesis of this compound

The synthesis of this compound is fundamentally a complexation reaction between L-carnosine and a zinc salt.[1] The process typically involves the reaction of L-carnosine with a zinc salt, such as zinc acetate, in a suitable solvent system. Various patented methods exist, aiming to produce high-purity, crystalline this compound suitable for pharmaceutical applications.[6][7]

General Synthesis Workflow

The synthesis can be broadly categorized into two main stages: the preparation of L-carnosine and its subsequent complexation with zinc.

Caption: General workflow for the two-stage synthesis of this compound.

Experimental Protocol: Complexation of L-Carnosine with Zinc Acetate

This protocol is a synthesized representation based on methodologies described in the literature.[6][7][8]

-

Preparation of Reactant Solutions:

-

Complexation Reaction:

-

Slowly add the zinc acetate solution to the L-carnosine solution with constant stirring.

-

The reaction mixture is stirred thoroughly to allow for the formation of the this compound complex, which will precipitate out of the solution.[7]

-

-

Purification and Isolation:

-

Drying:

-

The final product is dried under vacuum to yield crystalline this compound. Spray drying is an alternative method for obtaining a solid product.[6]

-

Chemical Structure and Characterization

This compound is a polymeric complex where L-carnosine acts as a quadridentate ligand, coordinating with zinc ions to form a stable structure.[9][10] This polymeric nature is crucial for its low solubility and ability to adhere to ulcer sites.[9][11]

Caption: Chemical structure and coordination environment of this compound.

Physicochemical Properties

This compound is characterized as a white to pale yellow crystalline powder.[1][12] Its key properties are summarized below.

| Property | Value / Description | Reference(s) |

| Chemical Name | catena-(S)-[µ-[N(α)-(3-aminopropionyl) histidinato (2-) N1, N2, O: N(τ)]-zinc] | [1][13] |

| Molecular Formula | (C₉H₁₂N₄O₃Zn)n | [12] |

| Molecular Weight | 289.61 g/mol | |

| Appearance | White to pale yellow crystalline powder | [1][12] |

| Melting Point | 260-270 °C (with decomposition) | [1][13] |

| Solubility | Practically insoluble in water, methanol, ethanol, ether. Soluble in dilute HCl, dilute HNO₃, and NaOH solutions. | [1][12][13] |

| Specific Optical Rotation | +8.0° to +9.0° (2% w/w in 1M HCl) | [12] |

Analytical Characterization Methods

A combination of spectroscopic and titrimetric methods is employed for the comprehensive characterization and quality control of this compound.

| Parameter | Method | Details | Reference(s) |

| Identification | Infrared (IR) Spectroscopy | The IR spectrum should comply with that of an authenticated reference standard. Key changes from free carnosine include shifts in carbonyl and amine bands due to coordination with zinc. | [9][12] |

| Identification | Qualitative Test for Zinc | Conforms to standard qualitative reactions for zinc as per pharmacopeias. | [12] |

| Assay (Zinc) | Complexometric Titration | Titration with a standardized solution of EDTA. Acceptance criteria: 21.5% - 23.0% w/w on a dried basis. | [12] |

| Assay (L-carnosine) | Potentiometric Titration | Titration in a non-aqueous medium. Acceptance criteria: 76.0% - 80.0% w/w on a dried basis. | [12] |

| Purity/Related Substances | HPLC | A reverse-phase HPLC method is used to quantify impurities and related substances. | [14][15][16] |

| Water Content | Karl Fischer Titration | Acceptance criteria: Not more than 5.0% w/w. | [12] |

| Crystallinity | X-Ray Powder Diffraction (XRPD) | Provides characteristic peaks for the crystalline form. For one form, peaks are observed at 2θ values of approximately 8.8°, 17.5°, and 19.0°. | [7][8] |

Experimental Protocol: HPLC Method for Purity

This protocol is a representative example based on published methods for the analysis of zinc carnosine.[16][17]

-

Chromatographic Conditions:

-

Preparation of Solutions:

-

Standard Solution: Accurately weigh and dissolve this compound reference standard in a suitable diluent (e.g., the mobile phase or dilute acid) to a known concentration.

-

Sample Solution: Prepare the sample solution similarly to the standard solution.

-

-

Procedure:

-

Inject equal volumes of the standard and sample solutions into the chromatograph.

-

Record the chromatograms and measure the peak areas.

-

Calculate the percentage of impurities by comparing the peak areas of the impurities to the area of the principal peak.

-

Mechanism of Action

The therapeutic effects of this compound stem from a multi-faceted mechanism that leverages the properties of both zinc and L-carnosine.[4][5] It acts locally at the gastric mucosa, where its low solubility allows for prolonged adherence to ulcer sites.[11] The primary actions include antioxidant defense, anti-inflammatory effects, and stimulation of healing processes.[3]

References

- 1. Recent advances on this compound for medical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Development of this compound research] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C9H12N4O3Zn | CID 9817450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. What is this compound used for? [synapse.patsnap.com]

- 6. CN107602661A - A kind of preparation method of this compound - Google Patents [patents.google.com]

- 7. CN103319413B - this compound compound - Google Patents [patents.google.com]

- 8. CN103319413A - this compound compound - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Abstract [protein.bio.msu.ru]

- 11. Residence time of this compound (zinc L-carnosine complex) in the rat stomach and adhesiveness to ulcerous sites. | Semantic Scholar [semanticscholar.org]

- 12. This compound | Therapeutic Goods Administration (TGA) [tga.gov.au]

- 13. Recent advances on this compound for medical use (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Development of mucoadhesive films with high this compound content for oral mucositis: A study on formulation and near-infrared spectroscopy-based quality control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. selleck.co.jp [selleck.co.jp]

- 16. DEVELOPMENT OF HPLC METHOD FOR THE DETERMINATIONOF ZINC CARNOSINE | Semantic Scholar [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

The Pharmacokinetic Profile and Oral Bioavailability of Polaprezinc: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polaprezinc, a chelate compound of L-carnosine and zinc, is a gastric mucosal protective agent used in the treatment of gastric ulcers.[1][2] Its therapeutic efficacy is attributed to the synergistic effects of its two components: the antioxidant and tissue-repairing properties of L-carnosine and the anti-inflammatory and membrane-stabilizing actions of zinc.[3][4] A thorough understanding of the pharmacokinetics and oral bioavailability of this compound is crucial for optimizing its clinical use and for the development of new formulations. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Pharmacokinetics of this compound

Following oral administration, this compound is understood to dissociate into its constituent components, L-carnosine and zinc, during the process of intestinal absorption.[1] The pharmacokinetic profile is therefore reflective of the individual fates of these two molecules.

Absorption

The absorption of the zinc moiety from this compound is estimated to be approximately 11%.[1] In healthy human subjects, the peak plasma zinc concentration (Cmax) is typically reached within 1.6 to 1.83 hours after oral administration.[1] The presence of food has been shown to impact the absorption of zinc from this compound, leading to a lower Cmax and a delayed Tmax.[3]

The L-carnosine component is absorbed via proton-coupled peptide transporters, primarily PEPT1 and PEPT2, located in the intestinal epithelium.[5]

Distribution

Studies in rats using radiolabeled this compound ([¹⁴C] for the L-carnosine moiety and [⁶⁵Zn] for the zinc moiety) have demonstrated the tissue distribution of both components. Following oral administration, both radioactive tracers are detected in various tissues, with the zinc component showing notable accumulation at ulcer sites in the stomach.[1][6]

Metabolism

The L-carnosine component of this compound is metabolized by carnosinase enzymes into its constituent amino acids, β-alanine and L-histidine.[5] These amino acids then enter the endogenous amino acid pool and are subject to normal metabolic pathways. The absorbed zinc also enters the body's zinc pool and is utilized in various physiological processes.

Excretion

The primary route of excretion for the zinc component of this compound is through the feces, with a smaller fraction eliminated in the urine.[1] Studies in rats with ¹⁴C-labeled this compound have shown that the L-carnosine moiety is excreted in the urine, feces, and as expired air (CO₂).[1]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of zinc following oral administration of this compound to healthy human volunteers.

Table 1: Pharmacokinetic Parameters of Zinc after a Single Oral Dose of this compound in Healthy Adults (Fasting)

| Dose of this compound | Cmax (μg/mL) | Tmax (h) | AUC₀₋t (h·μg/mL) | AUC₀₋∞ (h·μg/mL) | Reference |

| 75 mg | 1.30 ± 0.30 | - | 4.06 ± 1.13 | 4.43 ± 1.04 | [7] |

| 75 mg | 1.9 | 1.6 | - | - | [1] |

Table 2: Pharmacokinetic Parameters of Zinc after a Single Oral Dose of this compound in Healthy Adults (Fed)

| Dose of this compound | Cmax (μg/mL) | Tmax (h) | AUC₀₋t (h·μg/mL) | AUC₀₋∞ (h·μg/mL) | Reference |

| 300 mg | 0.91 ± 0.26 | - | 3.26 ± 1.06 | 3.37 ± 1.07 | [7] |

Experimental Protocols

This section details the methodologies employed in key studies to elucidate the pharmacokinetics and bioavailability of this compound.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound after oral administration in rats.

Animal Model:

-

Species: Rat (e.g., Sprague-Dawley)

-

Sex: Male

-

Weight: 200-250 g

-

Housing: Housed in a temperature-controlled environment with a 12-hour light/dark cycle.

-

Acclimatization: Animals are acclimated for at least one week prior to the experiment.

-

Fasting: Animals are fasted overnight (approximately 12-18 hours) before dosing, with free access to water.

Dosing:

-

Test Article: this compound suspension.

-

Dose: A specific dose (e.g., 50 mg/kg) is administered.

-

Route of Administration: Oral gavage.

-

Procedure: A gavage needle of appropriate size is attached to a syringe containing the dosing solution. The rat is gently restrained, and the gavage needle is carefully inserted into the esophagus to deliver the dose directly into the stomach. The volume administered is typically up to 20 ml/kg.[8]

Blood Sampling:

-

Method: Serial blood samples (e.g., 0.2-0.3 mL) are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

Site: Blood is collected from the jugular vein via a cannula or from the tail vein.

-

Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis.

Analytical Method:

-

Technique: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for the quantification of zinc concentrations in plasma.

-

Sample Preparation: Plasma samples are typically diluted with an acidic solution to precipitate proteins and stabilize the zinc.

-

Instrumentation: An ICP-MS system is used for analysis.

-

Validation: The method is validated for linearity, precision, accuracy, and sensitivity.

Data Analysis:

-

Pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life (t₁/₂) are calculated from the plasma concentration-time data using non-compartmental analysis.

References

- 1. Recent advances on this compound for medical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Pharmacokinetics and Safety of this compound Granules Oral Administration in Healthy Chinese Volunteers Under Fasting and Fed Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ul.qucosa.de [ul.qucosa.de]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacokinetics and Safety of this compound Granules Oral Administration in Healthy Chinese Volunteers Under Fasting and Fed Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ouv.vt.edu [ouv.vt.edu]

An In-depth Technical Guide to the Biological Activities of L-Carnosine Zinc Complexes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The L-carnosine zinc complex, also known as polaprezinc (B1678969) or zinc L-carnosine, is a chelated compound comprised of L-carnosine and zinc.[1][2][3] This unique molecular structure allows for a slow dissociation process, enabling targeted delivery of both zinc and L-carnosine to specific tissues, particularly the gastrointestinal mucosa.[4] This targeted action underpins the diverse and potent biological activities of the complex, making it a subject of significant interest in research and clinical applications. This technical guide provides a comprehensive overview of the multifaceted biological activities of L-carnosine zinc complexes, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Core Biological Activities

The biological efficacy of L-carnosine zinc complexes stems from the synergistic actions of its two components. Zinc is an essential mineral crucial for numerous enzymatic functions, protein synthesis, and cellular metabolism, while L-carnosine, a dipeptide of β-alanine and L-histidine, is recognized for its potent antioxidant and cytoprotective properties.[5][6] The primary biological activities of the complex include gastroprotection, antioxidant effects, anti-inflammatory actions, and wound healing.

Gastroprotective Effects

L-carnosine zinc complexes are renowned for their significant gastroprotective capabilities, including the healing of gastric ulcers and the reinforcement of the gastric mucosal barrier.[1][7]

Quantitative Data on Gastroprotective and Wound Healing Effects:

| Activity | Model System | Treatment | Key Findings | Reference |

| Gastric Ulcer Healing | Human Clinical Trial (n=258) | 150 mg/day Zinc L-Carnosine for 8 weeks | 60.4% endoscopic improvement rate (vs. 46.2% for cetraxate (B1206930) hydrochloride). 75% marked improvement in symptoms (vs. 72% for cetraxate). | [1] |

| Intestinal Permeability | Human Clinical Trial (n=10) | 37.5 mg twice daily Zinc L-Carnosine with indomethacin (B1671933) | Prevented a threefold increase in intestinal permeability caused by indomethacin. | [8] |

| Pressure Ulcer Healing | Human Clinical Trial (n=42) | 150 mg/day this compound for 4 weeks | Mean weekly improvement in PUSH score of 1.8 ± 0.2 (vs. 0.8 ± 0.2 for control). | [1] |

| Oral Mucositis Prevention (Chemotherapy) | Human Clinical Trial (n=280) | Zinc L-Carnosine rinse | 68.5% stomatitis prevention success rate; 84.4% symptom improvement rate. | [9] |

| Oral Mucositis Prevention (Chemoradiotherapy) | Human Clinical Trial (n=95) | Zinc L-Carnosine rinse | 32.7% stomatitis prevention success rate; 64.5% symptom improvement rate. | [9] |

Experimental Protocol: Indomethacin-Induced Gastric Ulcer Model in Rats

This model is widely used to evaluate the gastroprotective effects of various compounds.

-

Animals: Male Wistar rats (180-220g) are used.

-

Procedure:

-

Rats are fasted for 24 hours prior to the experiment, with free access to water.

-

The test group receives an oral administration of L-carnosine zinc complex at a predetermined dose. The control group receives the vehicle (e.g., distilled water).

-

One hour after treatment, all rats are administered indomethacin (e.g., 30 mg/kg, orally) to induce gastric ulcers.

-

Four hours after indomethacin administration, the rats are euthanized.

-

The stomachs are removed, opened along the greater curvature, and rinsed with saline.

-

The gastric mucosa is examined for lesions. The ulcer index is calculated by measuring the length and number of ulcers.

-

-

Endpoints:

-

Macroscopic evaluation of the ulcer index.

-

Histopathological examination of gastric tissue.

-

Biochemical analysis of stomach tissue homogenates for markers of oxidative stress (e.g., malondialdehyde, superoxide (B77818) dismutase).

-

Antioxidant Activity

L-carnosine zinc complexes exhibit potent antioxidant properties by scavenging free radicals and upregulating endogenous antioxidant enzymes.[10][11]

Quantitative Data on Antioxidant Effects:

| Activity | Model System | Treatment | Key Findings | Reference |

| Heme Oxygenase-1 (HO-1) Induction | Rat Gastric Mucosa | 200 mg/kg this compound | 4-fold increase in HO-1 mRNA levels at 3 hours; 3-fold increase in HO-1 protein levels at 6 hours. | [12] |

| Protection against Oxidative Injury | Human Colon CaCo2 Cells | 10-100 µmol/L this compound | Dose-dependent protection against H₂O₂-induced cell damage (up to 64.2% ± 8.2% viability with 100 µmol/L). | [11] |

| Inhibition of Superoxide Generation | In vitro (Cytochrome c reduction) | Submillimolar concentrations of this compound | Inhibited ethanol-induced superoxide generation. | [10] |

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a standard method for evaluating the free radical scavenging activity of a compound.

-

Reagents:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol.

-

L-carnosine zinc complex dissolved in a suitable solvent.

-

Ascorbic acid (as a positive control).

-

-

Procedure:

-

Prepare various concentrations of the L-carnosine zinc complex and ascorbic acid.

-

In a 96-well plate, add a specific volume of the test sample or control to a fixed volume of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solution at 517 nm using a microplate reader.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

-

Endpoint:

-

Calculation of the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

-

Anti-inflammatory Effects

The complex demonstrates significant anti-inflammatory activity by modulating the expression of pro-inflammatory cytokines and inhibiting key inflammatory signaling pathways.[1][13]

Quantitative Data on Anti-inflammatory Effects:

| Activity | Model System | Treatment | Key Findings | Reference |

| Inhibition of IL-8 Secretion | Human Gastric Epithelial Cells (MKN28) | 300 µM this compound | >90% inhibition of IL-1β-induced IL-8 secretion. | [14] |

| Downregulation of Pro-inflammatory Cytokines | Rat Gastric Mucosa | This compound (dose-dependent) | Dose-dependent decrease in TNF-α, IL-1β, IL-6, and IL-8 levels. | [1] |

| Inhibition of NF-κB Activation | Human Gastric Epithelial Cells (MKN28) | 300 µM this compound | Completely abolished TNF-α-induced NF-κB activation. | [14] |

| Downregulation of Pro-inflammatory Cytokines | Ex vivo human autoimmune atrophic gastritis biopsies | 10 ng/mL Zinc L-carnosine | Significant downregulation of IFN-γ, TNF-α, IL-21, IL-6, and IL-15 production. |

Experimental Protocol: Quantification of TNF-α and IL-6 by ELISA

The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying specific proteins like cytokines.

-

Materials:

-

Commercially available ELISA kits for TNF-α and IL-6.

-

Cell culture supernatants or serum samples from experimental models.

-

Microplate reader.

-

-

Procedure:

-

Coat a 96-well microplate with the capture antibody specific for the target cytokine (e.g., anti-TNF-α). Incubate overnight.

-

Wash the plate to remove unbound antibody.

-

Block the remaining protein-binding sites on the wells.

-

Add standards and samples to the wells and incubate.

-

Wash the plate to remove unbound antigens.

-

Add the detection antibody, which is conjugated to an enzyme (e.g., horseradish peroxidase - HRP). Incubate.

-

Wash the plate to remove unbound detection antibody.

-

Add the substrate for the enzyme (e.g., TMB). A color change will occur in proportion to the amount of cytokine present.

-

Stop the reaction with a stop solution.

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

-

Endpoint:

-

Calculate the concentration of the cytokine in the samples by comparing their absorbance to the standard curve.

-

Signaling Pathways and Mechanisms of Action

The biological activities of L-carnosine zinc complexes are mediated through various signaling pathways.

Diagram: Key Signaling Pathways Modulated by L-Carnosine Zinc Complex

Caption: Key signaling pathways modulated by L-Carnosine Zinc Complex.

Diagram: Experimental Workflow for Assessing Gastroprotective Effects

References

- 1. A Review of Zinc-L-Carnosine and Its Positive Effects on Oral Mucositis, Taste Disorders, and Gastrointestinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Applicability of zinc complex of L-carnosine for medical use. | Semantic Scholar [semanticscholar.org]

- 3. Abstract [protein.bio.msu.ru]

- 4. researchgate.net [researchgate.net]

- 5. Electrophoretic Determination of L-Carnosine in Health Supplements Using an Integrated Lab-on-a-Chip Platform with Contactless Conductivity Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carnosine as a Possible Drug for Zinc-Induced Neurotoxicity and Vascular Dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The role of Zinc L-Carnosine in the prevention and treatment of gastrointestinal mucosal disease in humans: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. This compound protects gastric mucosal cells from noxious agents through antioxidant properties in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound protects human colon cells from oxidative injury induced by hydrogen peroxide: Relevant to cytoprotective heat shock proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound (Zinc L-carnosine) is a potent inducer of anti-oxidative stress enzyme, heme oxygenase (HO)-1 - a new mechanism of gastric mucosal protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Redirecting [linkinghub.elsevier.com]

- 14. (abstract only) Zinc L-Carnosine exerts anti-inflammatory effects ex vivo in human autoimmune atrophic gastritis : 대한자가면역성위염연구회 [kaig.or.kr]

An In-depth Technical Guide to the Antioxidant and Free Radical Scavenging Properties of Polaprezinc

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Polaprezinc (B1678969), a chelated compound of L-carnosine and zinc, is clinically utilized as a mucosal protective and anti-ulcer agent.[1][2] Beyond its established gastroprotective effects, a substantial body of evidence demonstrates its potent antioxidant and free radical scavenging properties. This document provides a comprehensive technical overview of these activities, detailing the underlying mechanisms, summarizing key quantitative data, outlining experimental protocols, and visualizing the associated biochemical pathways. The multifaceted antioxidant actions of this compound, stemming from both the L-carnosine and zinc moieties, involve direct scavenging of reactive oxygen species (ROS), inhibition of lipid peroxidation, and upregulation of endogenous cytoprotective proteins, positioning it as a compound of significant interest for conditions associated with oxidative stress.[3][4][5]

Core Mechanisms of Antioxidant Action

This compound's antioxidant capacity is not attributable to a single mechanism but rather a synergistic combination of actions derived from its constituent components.[3][4] The chelated structure ensures targeted delivery and stability, allowing both zinc and L-carnosine to exert their protective effects at sites of injury.[3]

-

Direct Free Radical Scavenging: The L-carnosine component of this compound is a recognized antioxidant that directly scavenges harmful free radicals, including superoxide (B77818) and hydroxyl radicals.[4][6] This action mitigates direct cellular damage caused by these highly reactive species, thereby reducing overall oxidative stress in tissues.[3]

-

Inhibition of Lipid Peroxidation: this compound significantly inhibits lipid peroxidation, a critical process in oxidative cell injury where free radicals attack lipids in cell membranes, leading to loss of integrity and cell death.[6] Studies have consistently shown that this compound treatment reduces the levels of malondialdehyde (MDA), a key biomarker of lipid peroxidation.[1]

-

Upregulation of Endogenous Antioxidant Systems: this compound enhances the cellular defense network by inducing the expression of key cytoprotective proteins.

-

Heat Shock Proteins (HSPs): It upregulates the expression of HSPs, such as HSP27 and HSP72 (HSP70).[6][7] These proteins act as molecular chaperones, protecting cellular structures and preventing apoptosis (programmed cell death) during stress conditions.[7]

-

Heme Oxygenase-1 (HO-1): this compound is a potent inducer of Heme Oxygenase-1 (HO-1), an enzyme with powerful anti-oxidative and anti-inflammatory properties.[1][8] The induction of HO-1 is a crucial part of its mucosal protective effects.[8]

-

-

Membrane Stabilization: The zinc component plays a vital role in stabilizing cellular membranes, making them more resilient to oxidative attack and physical damage.[6] This membrane-stabilizing action preserves cellular integrity and function.[6]

-

Anti-inflammatory Effects: By scavenging ROS and reducing oxidative stress, this compound also dampens inflammatory cascades.[3] It has been shown to down-regulate the activation of NF-κB and the expression of pro-inflammatory cytokines like IL-8, which are often induced by oxidative stress.[9]

Quantitative Data Summary

The following tables summarize quantitative data from key studies, illustrating the efficacy of this compound in mitigating oxidative stress and protecting cells.

Table 1: Effect of this compound on Cell Viability Under Oxidative Stress (H₂O₂) in Human Colon (CaCo2) Cells

| Treatment Group | This compound Concentration (µmol/L) | Cell Viability (%) (mean ± SD) |

|---|---|---|

| H₂O₂ (20 µmol/L) alone | 0 | 6.0% ± 4.4% |

| H₂O₂ + this compound | 10 | 35.0% ± 7.7% |

| H₂O₂ + this compound | 30 | 58.3% ± 14.6% |

| H₂O₂ + this compound | 100 | 64.2% ± 8.2% |

(Data sourced from a study on human colon CaCo2 cells exposed to hydrogen peroxide.[7])

Table 2: Effect of this compound on Lipid Peroxidation in Mouse Hepatocytes

| Treatment Group | Lipid Peroxide Content (vs. Normal) |

|---|---|

| APAP (10 mM) alone | 2.3-fold increase |

| APAP + this compound (100 µM) | Reduced to normal level |

| APAP + Zinc Sulfate (100 µM) | Reduced to normal level |

| APAP + L-carnosine (100 µM) | No significant reduction |

(Data from a study on acetaminophen (B1664979) (APAP)-induced toxicity in mouse primary cultured hepatocytes.[6])

Table 3: Effect of this compound on Heme Oxygenase-1 (HO-1) Expression in Rat Gastric Mucosa

| Treatment Group | HO-1 mRNA Level (Fold Increase vs. Control) | Immunoreactive HO-1 Level (Fold Increase vs. Control) |

|---|---|---|

| This compound (200 mg/kg) | ~4-fold (at 3 hours) | ~3-fold (at 6 hours) |

(Data from a study on Wistar rats administered this compound intragastrically.[8])

Experimental Protocols

Detailed methodologies for key assays used to evaluate the antioxidant properties of this compound are provided below.

Cell Viability (MTT Assay)

This protocol is based on the methodology used to assess this compound's protection against H₂O₂-induced injury in CaCo2 cells.[7]

-

Cell Seeding: Plate CaCo2 cells in 96-well plates at a density of approximately 1x10⁴ cells/well and allow them to adhere and grow to 80-90% confluency.

-

This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 10, 30, 100 µmol/L) diluted in DMEM for 6 hours at 37°C.

-

Oxidative Challenge: Following treatment, expose the cells to an oxidative agent, such as H₂O₂ (e.g., 20 µmol/L), for 1 hour.

-

MTT Reagent Addition: Add 50 µL of a cell proliferation reagent (like CellTiter 96® AQueous One Solution) to each well.

-

Incubation & Measurement: Incubate the plate at 37°C. Measure the absorbance at 490 nm at time 0 and after 90 minutes using a spectrometer.

-

Calculation: The difference in absorbance between the two time points is calculated to determine cell viability. Results are typically expressed as a percentage relative to untreated control cells.

Lipid Peroxidation (MDA Assay)

This protocol measures malondialdehyde (MDA), an end-product of lipid peroxidation, and is adapted from methodologies used in studies of this compound.[6][10]

-

Sample Preparation: Collect and homogenize cells or tissues in a suitable lysis buffer (e.g., 0.05 M phosphate (B84403) buffer) under a nitrogen stream to prevent further oxidation.[6][10]

-

Acid Precipitation: Add phosphotungstic acid solution to the lysate to precipitate lipids. Incubate for 5 minutes at room temperature, then centrifuge at 13,000 x g for 3 minutes.[11]

-

Reaction with TBA: Resuspend the pellet and add a solution of thiobarbituric acid (TBA). To prevent non-specific reactions, an antioxidant like butylated hydroxytoluene (BHT) is often included.

-

Incubation: Heat the mixture at 95°C for 60 minutes to facilitate the reaction between MDA and TBA, which forms a pink-colored adduct.

-

Measurement: After cooling, measure the absorbance of the resulting solution colorimetrically at 532 nm or fluorometrically (Excitation: 532 nm / Emission: 553 nm).[11]

-

Quantification: Calculate the MDA concentration by comparing the absorbance to a standard curve prepared with known concentrations of MDA.[11]

Superoxide Scavenging (Cytochrome c Reduction Assay)

This method was used to assess this compound's effect on superoxide generation in rat gastric mucosal cells.[12]

-

Cell Culture: Primary monolayer cultures of rat gastric fundic mucosa are established.

-

Induction of Superoxide: Cells are incubated with an agent that induces superoxide production, such as ethanol (B145695) (EtOH).

-

Treatment: The experiment is run in the presence and absence of various concentrations of this compound.

-

Cytochrome c Addition: Cytochrome c is added to the cell culture medium. Superoxide radicals will reduce the ferricytochrome c (Fe³⁺) to ferrocytochrome c (Fe²⁺).

-

Spectrophotometric Measurement: The reduction of cytochrome c is quantified by measuring the change in absorbance at a specific wavelength (typically 550 nm).

-

Analysis: A decrease in cytochrome c reduction in the presence of this compound indicates its ability to scavenge superoxide radicals.

Visualizations: Pathways and Workflows

The following diagrams, generated using Graphviz DOT language, illustrate the key mechanisms and experimental processes related to this compound's antioxidant activity.

Caption: Multifaceted antioxidant mechanisms of this compound action.

Caption: Workflow for in vitro evaluation of this compound's cytoprotection.

Caption: Proposed signaling for this compound-induced HSP-mediated cytoprotection.

Conclusion

This compound exhibits robust and multifaceted antioxidant and free radical scavenging properties that are central to its therapeutic effects. Through the synergistic action of its zinc and L-carnosine components, it directly neutralizes reactive oxygen species, prevents damaging lipid peroxidation, and bolsters the cell's own defense systems by upregulating critical cytoprotective proteins like HSPs and HO-1.[3][6][7][8] The comprehensive data and established experimental protocols confirm its efficacy in mitigating oxidative stress. These findings underscore the potential of this compound as a therapeutic agent not only for gastric ulcers but also for a broader range of clinical conditions where oxidative injury is a key pathological factor, warranting further investigation by researchers and drug development professionals.

References

- 1. Recent advances on this compound for medical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficacy and Safety of this compound (Zinc Compound) on Zinc Deficiency: A Systematic Review and Dose–Response Meta-Analysis of Randomized Clinical Trials Using Individual Patient Data - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Zinc Supplementation with this compound Protects Mouse Hepatocytes against Acetaminophen-Induced Toxicity via Induction of Heat Shock Protein 70 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound protects human colon cells from oxidative injury induced by hydrogen peroxide: Relevant to cytoprotective heat shock proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound (Zinc L-carnosine) is a potent inducer of anti-oxidative stress enzyme, heme oxygenase (HO)-1 - a new mechanism of gastric mucosal protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound down-regulates proinflammatory cytokine-induced nuclear factor-kappaB activiation and interleukin-8 expression in gastric epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. This compound protects gastric mucosal cells from noxious agents through antioxidant properties in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Cytoprotective Effects of Polaprezinc on Epithelial Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polaprezinc, a chelate of zinc and L-carnosine, is a clinically utilized gastric mucosal protective agent with a growing body of evidence supporting its cytoprotective effects on various epithelial tissues.[1] This technical guide provides an in-depth overview of the molecular mechanisms, key signaling pathways, and experimental validation of this compound's protective actions on epithelial cells. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and cellular biology.

This compound's cytoprotective properties are multifaceted, encompassing antioxidant, anti-inflammatory, and anti-apoptotic activities.[2][3] It has been shown to enhance the expression of heat shock proteins (HSPs) and modulate the integrity of tight junctions, crucial for maintaining the epithelial barrier function.[1][4] This guide will delve into these mechanisms, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Core Mechanisms of Cytoprotection

This compound exerts its protective effects on epithelial cells through several key mechanisms:

-

Antioxidant Activity: this compound functions as a potent antioxidant, effectively scavenging free radicals and reducing oxidative stress, a key contributor to cellular damage.[3][5] This activity is crucial in protecting the gastric lining and other epithelial tissues from injury.[6]

-

Anti-inflammatory Effects: The compound has demonstrated the ability to down-regulate the expression of pro-inflammatory cytokines by inhibiting inflammatory signaling pathways, such as the NF-κB pathway.[2][7]

-

Induction of Heat Shock Proteins (HSPs): this compound is a known inducer of HSPs, particularly HSP70 and HSP27.[8] These proteins act as molecular chaperones, protecting cells from stress-induced damage and apoptosis.[9]

-

Anti-apoptotic Effects: By quenching reactive oxygen species and inducing HSPs, this compound effectively inhibits apoptosis in epithelial cells exposed to various insults.[2][10]

-

Regulation of Tight Junctions: The zinc component of this compound plays a vital role in maintaining the integrity of the intestinal epithelial barrier by regulating the expression and localization of tight junction proteins like occludin and claudin-3.[4]

Quantitative Data on Cytoprotective Effects

The following tables summarize quantitative data from various studies investigating the cytoprotective effects of this compound.

Table 1: Effect of this compound on Epithelial Cell Viability under Oxidative Stress

| Cell Line | Stressor | This compound Concentration (µM) | Incubation Time | Outcome | Reference |

| CaCo2 | Hydrogen Peroxide (20 µM) | 10 | 6 hours | 35.0% ± 7.7% improvement in cell viability | [7] |

| CaCo2 | Hydrogen Peroxide (20 µM) | 30 | 6 hours | 58.3% ± 14.6% improvement in cell viability | [7] |

| CaCo2 | Hydrogen Peroxide (20 µM) | 100 | 6 hours | 64.2% ± 8.2% improvement in cell viability | [7] |

| RGM1 | Ethanol | Submillimolar concentrations | Not specified | Prevention of monolayer disruption and inhibition of cytochrome c reduction | [6] |

Table 2: Effect of this compound on Apoptosis in Intestinal Epithelial Cells

| Cell Line/Animal Model | Inducer of Apoptosis | This compound Treatment | Outcome | Reference |

| Rat Intestinal Epithelial (RIE1) cells | Acetylsalicylic Acid (15 mM) | 70 µM for 24 hours (pre-incubation) | Significant suppression of apoptosis at the late phase | [11] |

| C57BL/6J mice | Ionizing Radiation (15 Gy) | 100 mg/kg (oral administration 2 hours prior to irradiation) | Reduced number of apoptotic cells in the duodenum, jejunum, and ileum | [10][12] |

Table 3: Induction of Heat Shock Proteins by this compound

| Cell Line/Animal Model | This compound Concentration/Dose | Treatment Duration | Fold Increase in HSP Expression | Reference |

| Mouse Hepatocytes | 100 µM | 9 hours | 3.9-fold increase in HSP70 | [8] |

| Wistar rats | 200 mg/kg (intragastric) | 6 hours | 3-fold increase in immunoreactive HO-1 | [11] |

Signaling Pathways Modulated by this compound

This compound's cytoprotective effects are mediated through the modulation of key intracellular signaling pathways.

NF-κB Signaling Pathway

This compound has been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of inflammation.[1][7] Inflammatory stimuli, such as TNF-α, typically lead to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the p50/p65 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including IL-8. This compound inhibits the phosphorylation of IκBα, thereby preventing the nuclear translocation of NF-κB and suppressing the inflammatory response.[7]

Caption: this compound inhibits the NF-κB signaling pathway.

Heat Shock Protein (HSP) Induction Pathway

The induction of HSPs is a critical component of this compound's cytoprotective mechanism. While the precise upstream signaling cascade is still under investigation, it is established that this compound treatment leads to increased transcription and translation of HSPs, such as HSP70 and HSP27. These HSPs then exert their protective effects by preventing protein aggregation, inhibiting apoptosis-inducing factors, and reducing oxidative stress.

Caption: this compound induces cytoprotective Heat Shock Proteins.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the cytoprotective effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is adapted for assessing the effect of this compound on the viability of epithelial cells under oxidative stress.

Materials:

-

Epithelial cells (e.g., CaCo-2)

-

96-well tissue culture plates

-

Complete culture medium

-

This compound (stock solution)

-

Stress-inducing agent (e.g., H₂O₂)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed epithelial cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (e.g., 10, 30, 100 µM) for a specified duration (e.g., 6 hours).

-

Induce cellular stress by adding the stress-inducing agent (e.g., 20 µM H₂O₂) to the wells and incubate for the desired time (e.g., 1-4 hours).

-

Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubate the plate at 37°C for 4 hours in a CO₂ incubator.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Western Blot for IκBα Phosphorylation

This protocol outlines the steps to assess the effect of this compound on TNF-α-induced IκBα phosphorylation.

Materials:

-

Epithelial cells (e.g., MKN28)

-

This compound

-

TNF-α

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-phospho-IκBα (Ser32), anti-IκBα, anti-β-actin

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Culture epithelial cells to 80-90% confluency.

-

Pre-treat cells with this compound (e.g., 300 µM) for 3 hours.

-

Stimulate the cells with TNF-α (e.g., 10 ng/mL) for various time points (e.g., 0, 5, 15, 30 minutes).

-

Lyse the cells with ice-cold lysis buffer and determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-IκBα overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL reagent and a chemiluminescence imaging system.

-

Strip the membrane and re-probe for total IκBα and β-actin as loading controls.

Fluorescence Microscopy for Apoptosis Assessment (Hoechst 33342 and Propidium Iodide Staining)

This protocol is for the qualitative assessment of this compound's anti-apoptotic effect.

Materials:

-

Rat intestinal epithelial (RIE1) cells

-

This compound

-

Apoptosis-inducing agent (e.g., Acetylsalicylic Acid)

-

Hoechst 33342 stain

-

Propidium Iodide (PI) stain

-

Fluorescence microscope

Procedure:

-

Grow RIE1 cells on glass coverslips.

-

Pre-treat the cells with this compound (e.g., 70 µM) for 24 hours.

-

Induce apoptosis by treating with acetylsalicylic acid (e.g., 15 mM) for 15 hours.

-

Wash the cells with PBS and stain with Hoechst 33342 and PI according to the manufacturer's instructions.

-

Visualize the cells under a fluorescence microscope.

-

Apoptotic cells will show condensed or fragmented nuclei (bright blue with Hoechst 33342), while necrotic cells will be stained red with PI.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical experimental workflow to investigate the cytoprotective effects of this compound.

Caption: A typical workflow for studying this compound's cytoprotection.

Conclusion

This compound demonstrates significant cytoprotective effects on epithelial cells through a combination of antioxidant, anti-inflammatory, and anti-apoptotic mechanisms. Its ability to induce heat shock proteins and potentially regulate tight junction integrity further contributes to its therapeutic potential. The data and protocols presented in this technical guide provide a solid foundation for further research into the diverse applications of this compound in protecting epithelial tissues from various forms of injury. Future investigations may further elucidate the intricate signaling pathways, particularly the potential role of the Nrf2 pathway, and expand the quantitative understanding of its effects on tight junction protein expression. This will undoubtedly pave the way for novel therapeutic strategies in gastroenterology and other fields where epithelial integrity is compromised.

References

- 1. This compound down-regulates proinflammatory cytokine-induced nuclear factor-kappaB activiation and interleukin-8 expression in gastric epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cellular zinc is required for intestinal epithelial barrier maintenance via the regulation of claudin-3 and occludin expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Simultaneous assessment of NF-κB/p65 phosphorylation and nuclear localization using imaging flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound protects gastric mucosal cells from noxious agents through antioxidant properties in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Proanthocyanidins Activate Nrf2/ARE Signaling Pathway in Intestinal Epithelial Cells by Inhibiting the Ubiquitinated Degradation of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. Zinc Supplementation with this compound Protects Mouse Hepatocytes against Acetaminophen-Induced Toxicity via Induction of Heat Shock Protein 70 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Method for the Quantitative Analysis of Stimulation-Induced Nuclear Translocation of the p65 Subunit of NF-κB from Patient-Derived Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound protects normal intestinal epithelium against exposure to ionizing radiation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound (Zinc L-carnosine) is a potent inducer of anti-oxidative stress enzyme, heme oxygenase (HO)-1 - a new mechanism of gastric mucosal protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Anti-Inflammatory Mechanisms of Polaprezinc in Cellular Models

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Polaprezinc, a chelate compound of L-carnosine and zinc, is a gastroprotective agent widely used for treating gastric ulcers.[1][2] Beyond its mucosal defense properties, a substantial body of in-vitro evidence has elucidated its potent anti-inflammatory and cytoprotective effects at the cellular level. This technical guide synthesizes the current understanding of this compound's anti-inflammatory mechanisms, focusing on its modulation of key signaling pathways, antioxidant activity, and induction of cellular defense systems. We provide a detailed overview of experimental data, methodologies, and the core signaling cascades implicated in its therapeutic action, intended to serve as a comprehensive resource for researchers in pharmacology and drug development.

Core Anti-Inflammatory Mechanisms

This compound exerts its anti-inflammatory effects through a multi-pronged approach, primarily by targeting central inflammatory signaling nodes and bolstering cellular resilience against inflammatory insults. The principal mechanisms observed in cellular models include:

-

Inhibition of the NF-κB Signaling Pathway: this compound effectively suppresses the activation of Nuclear Factor-kappaB (NF-κB), a master regulator of inflammatory gene expression.[3][4] This is achieved by preventing the phosphorylation and subsequent degradation of its inhibitor, IκB-α, thereby blocking the nuclear translocation of the active p65 subunit.[3][4]

-

Antioxidant and ROS Quenching Activity: The compound exhibits direct antioxidant properties, scavenging reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂) and superoxide.[5][6][7] This reduction in oxidative stress prevents cellular damage and mitigates a key trigger for inflammatory signaling.[5][7]

-

Induction of Cytoprotective Proteins: this compound upregulates the expression of a suite of protective proteins, including Heat Shock Proteins (HSPs) like HSP27 and HSP72, and the antioxidant enzyme Heme Oxygenase-1 (HO-1).[8][9][10] These proteins are crucial for protecting cells from stress, preventing apoptosis, and resolving inflammation.[8]

-

Modulation of Pro-inflammatory Mediators: By inhibiting NF-κB and reducing oxidative stress, this compound dose-dependently downregulates the expression and secretion of key pro-inflammatory cytokines and chemokines, such as Interleukin-8 (IL-8) and Tumor Necrosis Factor-alpha (TNF-α).[3][4][11][12]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various inflammatory markers and cell viability as reported in key cellular studies.

Table 1: Effect of this compound on Pro-Inflammatory Cytokine Secretion

| Cell Line | Inflammatory Stimulus | This compound Concentration (µM) | Analyte | % Inhibition / Effect | Reference |

|---|---|---|---|---|---|

| MKN28 | TNF-α (10 ng/ml) | 10 | IL-8 | ~57% | [4] |

| MKN28 | TNF-α (10 ng/ml) | 100 | IL-8 | ~60% | [4] |

| MKN28 | TNF-α (10 ng/ml) | 300 | IL-8 | ~96% | [4] |

| MKN28 | TNF-α (10 ng/ml) | 1000 | IL-8 | ~96% | [4] |

| MKN28 | IL-1β (0.1-100 ng/ml) | 300 | IL-8 | >90% | [4] |

| MKN45 | H. pylori extract (HPE) | 0.1 - 10 | IL-8 | Dose-dependent inhibition |[11][13] |

Table 2: Cytoprotective Effects of this compound

| Cell Line | Injurious Agent | This compound Concentration (µM) | Endpoint | Outcome | Reference |

|---|---|---|---|---|---|

| CaCo2 | H₂O₂ (20 µmol/L) | 10 | Cell Viability | 35.0% ± 7.7% | [8] |

| CaCo2 | H₂O₂ (20 µmol/L) | 30 | Cell Viability | 58.3% ± 14.6% | [8] |

| CaCo2 | H₂O₂ (20 µmol/L) | 100 | Cell Viability | 64.2% ± 8.2% | [8] |

| CaCo2 | H₂O₂ (20 µmol/L) | 0 (Control) | Cell Viability | 6.0% ± 4.4% | [8] |

| Rat Gastric Mucosal Cells | H₂O₂ | Submillimolar | ⁵¹Cr Release | Prevention of cell injury | [5] |

| Rat Gastric Mucosal Cells | Ethanol | Submillimolar | ⁵¹Cr Release | Prevention of cell injury | [5] |

| Mouse Hepatocytes | Acetaminophen (10 mM) | 100 | Cell Viability (at 12h) | Improved from 55% to 89% |[14] |

Table 3: Effect of this compound on Protein Expression

| Cell Line / Model | Treatment | Protein | Fold Increase / Effect | Reference |

|---|---|---|---|---|

| Rat Gastric Mucosa | This compound (200 mg/kg) | HO-1 mRNA | 4-fold at 3h | [10] |

| Rat Gastric Mucosa | This compound (200 mg/kg) | HO-1 Protein | 3-fold at 6h | [10] |

| Mouse Hepatocytes | This compound (100 µM) | HSP70 | 3.9-fold at 9h | [9] |

| CaCo2 | this compound (10-100 µmol/L) | HSP27 & HSP72 | Dose-dependent upregulation |[8] |

Signaling Pathway Visualizations

The following diagrams, generated using DOT language, illustrate the key molecular pathways modulated by this compound.

Caption: this compound inhibits NF-κB activation by blocking IκBα phosphorylation.

Caption: Antioxidant and cytoprotective actions of this compound.

Experimental Protocols

The following are generalized methodologies for key experiments used to characterize the anti-inflammatory effects of this compound in cellular models.

Cell Culture and Treatment

-

Cell Lines: Human gastric epithelial cells (MKN28, MKN45), human colon adenocarcinoma cells (CaCo2), or macrophage-like cells (RAW 264.7) are commonly used.[3][8][11][15]

-

Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.

-

Protocol:

-

Seed cells in multi-well plates and grow to 80-90% confluency.

-

Pre-incubate cells with varying concentrations of this compound (e.g., 10-1000 µM) for a specified duration (typically 3-6 hours).[4][8]

-

Introduce the inflammatory stimulus (e.g., 10 ng/ml TNF-α, 1 µg/ml LPS, or 20 µM H₂O₂) in the continued presence of this compound.[4][8][15]

-

Incubate for the desired time (e.g., 1-24 hours) before harvesting cell supernatants for cytokine analysis or cell lysates for protein/mRNA analysis.

-

Cytokine Quantification (ELISA)

-

Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of secreted cytokines like IL-8 in the cell culture supernatant.

-

Protocol:

-

Harvest cell culture supernatant after treatment.

-

Use a commercially available IL-8 specific ELISA kit according to the manufacturer's instructions.

-

Briefly, coat a 96-well plate with a capture antibody specific for IL-8.

-

Add standards and samples (supernatants) to the wells.

-

Add a detection antibody conjugated to an enzyme (e.g., HRP).

-

Add a substrate that the enzyme converts into a colored product.

-

Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.

-

Calculate IL-8 concentration by comparing sample absorbance to the standard curve.

-

NF-κB Activity Assays

-

Western Blot for IκB-α Phosphorylation and Degradation:

-

Prepare whole-cell lysates at various time points after stimulation.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against phospho-IκB-α (Ser32) and total IκB-α.[4]

-

Use a secondary antibody conjugated to HRP and detect bands using an enhanced chemiluminescence (ECL) substrate. A decrease in total IκB-α and a transient increase in phospho-IκB-α indicate NF-κB activation, which is inhibited by effective this compound concentrations.[4]

-

-

Electrophoretic Mobility Shift Assay (EMSA):

-

Prepare nuclear extracts from treated cells.

-

Incubate nuclear extracts with a radiolabeled (e.g., ³²P) double-stranded oligonucleotide probe containing the NF-κB consensus binding site.

-

Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.

-

Visualize the bands by autoradiography. A "shifted" band indicates active NF-κB binding to DNA, and a reduction in the intensity of this band in this compound-treated samples demonstrates inhibition.[3]

-

Cell Viability and Oxidative Stress

-

MTT Assay:

-

After treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Incubate to allow viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals with a solvent (e.g., DMSO).

-

Measure the absorbance, which is proportional to the number of viable cells.[8]

-

-

ROS Measurement:

-

Load cells with a redox-sensitive fluorescent probe like DCFH-DA.

-

After treatment with this compound and an oxidative stimulus, measure the fluorescence intensity using a fluorescence microscope or plate reader. An increase in fluorescence indicates ROS production, which is attenuated by this compound.[7][16]

-

Caption: A typical experimental workflow for studying this compound's effects.

Conclusion

In cellular models, this compound demonstrates robust anti-inflammatory activity through well-defined molecular mechanisms. Its ability to inhibit the canonical NF-κB pathway at the level of IκB-α phosphorylation is a central feature of its action, leading to the downstream suppression of inflammatory gene expression.[3][4] This is complemented by significant antioxidant effects, including direct ROS scavenging and the induction of cytoprotective systems like HSPs and HO-1, which collectively protect cells from inflammatory damage and apoptosis.[7][8][10] The zinc component of this compound is primarily responsible for these inhibitory effects.[4][11] These findings provide a strong mechanistic basis for the therapeutic efficacy of this compound in inflammatory conditions and highlight its potential as a multi-target anti-inflammatory agent.

References

- 1. Recent advances on this compound for medical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. This compound down-regulates proinflammatory cytokine-induced nuclear factor-kappaB activiation and interleukin-8 expression in gastric epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. This compound protects gastric mucosal cells from noxious agents through antioxidant properties in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. Reactive oxygen species-quenching and anti-apoptotic effect of this compound on indomethacin-induced small intestinal epithelial cell injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound protects human colon cells from oxidative injury induced by hydrogen peroxide: Relevant to cytoprotective heat shock proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Zinc Supplementation with this compound Protects Mouse Hepatocytes against Acetaminophen-Induced Toxicity via Induction of Heat Shock Protein 70 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound (Zinc L-carnosine) is a potent inducer of anti-oxidative stress enzyme, heme oxygenase (HO)-1 - a new mechanism of gastric mucosal protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibitory effect of this compound on the inflammatory response to Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of this compound on Lipid Peroxidation, Neutrophil Accumulation, and TNF-α Expression in Rats with Aspirin-Induced Gastric Mucosal Injury | Semantic Scholar [semanticscholar.org]

- 13. scispace.com [scispace.com]

- 14. researchgate.net [researchgate.net]

- 15. Zinc Carnosine Inhibits Lipopolysaccharide-Induced Inflammatory Mediators by Suppressing NF-κb Activation in Raw 264.7 Macrophages, Independent of the MAPKs Signaling Pathway [pubmed.ncbi.nlm.nih.gov]

- 16. Aspergillusidone G Potentiates the Anti-Inflammatory Effects of this compound in LPS-Induced BV2 Microglia: A Bioinformatics and Experimental Study [mdpi.com]

Polaprezinc's Influence on Growth Factor Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polaprezinc, a chelate compound of zinc and L-carnosine, is a gastroprotective agent with a multifaceted mechanism of action. Beyond its established antioxidant and anti-inflammatory properties, this compound has demonstrated a significant ability to modulate the expression of various growth factors crucial for tissue repair and wound healing. This technical guide provides an in-depth analysis of the effects of this compound on the expression of key growth factors, detailing the experimental evidence, proposed signaling pathways, and methodologies used in pertinent studies.

Effect of this compound on Growth Factor Expression: Quantitative Data

This compound has been shown to upregulate the expression of several pro-angiogenic and mitogenic growth factors. The following tables summarize the quantitative data available from in vitro and in vivo studies.

| Growth Factor | Cell Line/Animal Model | This compound Concentration/Dose | Method of Detection | Result | Reference |

| Insulin-like Growth Factor I (IGF-I) | Human Umbilical Vein Endothelial Cells (HUVEC) | 10⁻⁹ M to 3 x 10⁻⁸ M | mRNA Level (Method not specified) | Increased IGF-I mRNA levels | [1] |

| Human Foreskin Fibroblast Cells | Not specified | BrdU Uptake | Increased cell proliferation (IGF-I mediated) | [1] | |

| Rabbit Gastric Fibroblasts | Not specified | RT-PCR | Increased IGF-I mRNA expression | [2] | |

| Diabetic Rats (STZ-induced) | >10 mg/kg (oral) | mRNA Level (Method not specified) | Partially corrected the decreased mucosal IGF-I mRNA expression | [3] | |

| Arthritic Rats (Adjuvant-induced) | 3-10 mg/kg (oral) | Not specified | Upregulation of IGF-1 production is suggested as the mechanism for improved ulcer healing. | [4] | |

| Vascular Endothelial Growth Factor (VEGF) | General (Review) | Not specified | Not specified | Promotes the expression of VEGF | [5] |

| basic Fibroblast Growth Factor (bFGF) | General (Review) | Not specified | Not specified | Promotes the expression of bFGF | [5] |

Note: While some studies report a "significant increase" in the expression of growth factors like PDGF-B and NGF in rat models treated with this compound (5, 10, or 30 mg/kg), specific quantitative fold changes were not available in the reviewed literature abstracts.

Experimental Protocols

In Vitro Studies

Cell Lines and Culture Conditions:

-

Human Umbilical Vein Endothelial Cells (HUVEC):

-

Isolation: Harvested from umbilical cords by collagenase treatment.

-

Culture Medium: Commonly cultured in Medium 199 supplemented with 10% fetal calf serum, thymidine, glutamine, heparin, and endothelial cell growth factor, or commercially available EGM-2 medium.

-

Culture Conditions: Incubated at 37°C in a humidified atmosphere with 5% CO₂.

-

-

Human Foreskin Fibroblasts:

-

Specific culture conditions were not detailed in the reviewed abstracts.

-

-

Rabbit Gastric Fibroblasts:

-

Specific culture conditions were not detailed in the reviewed abstracts.

-

-

MKN28 (Human Gastric Adenocarcinoma Cell Line):

-

Used as a model for gastric epithelial cells to study inflammatory responses.

-

Measurement of Growth Factor Expression:

-

Reverse Transcription Polymerase Chain Reaction (RT-PCR): Used to measure the mRNA expression of IGF-I, Hepatocyte Growth Factor (HGF), and Transforming Growth Factor-alpha (TGF-α) in fibroblasts.[2]

-

Bromodeoxyuridine (BrdU) Uptake Assay: Utilized as an indirect measure of cell proliferation, which was shown to be dependent on IGF-I.[1]

In Vivo Studies

Animal Models:

-

Adjuvant-Induced Arthritic Rats: Arthritis was induced in male Dark Agouti rats via a single injection of Freund's Complete Adjuvant (FCA). Gastric ulcers were subsequently induced by thermal cauterization.[4]

-

Diabetic Rats: Diabetes was induced in rats by intraperitoneal injection of streptozotocin (STZ). Gastric lesions were then induced by oral gavage of 0.6 N HCl.[3]

Drug Administration and Dosage:

Measurement of Growth Factor Expression:

-

The specific methods for quantifying growth factor expression in the in vivo studies were not detailed in the available abstracts but are presumed to be methods such as RT-qPCR or Western blotting on tissue homogenates.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways through which this compound upregulates growth factor expression are still under investigation. However, the available evidence points towards a combination of direct and indirect effects, primarily driven by the zinc component of the molecule.

Paracrine Signaling in Wound Healing

Studies on gastric wound healing suggest a paracrine mechanism involving IGF-I.[2] In this model, this compound does not directly stimulate epithelial cell proliferation. Instead, it acts on mesenchymal cells (fibroblasts), inducing them to produce and secrete IGF-I. This secreted IGF-I then acts on neighboring epithelial cells, promoting their migration and proliferation, which are essential steps in wound repair.

Caption: Paracrine signaling of this compound-induced IGF-I in wound healing.

Role of Zinc and Potential Involvement of Zinc-Finger Transcription Factors

The zinc ion is a critical component for the activity of numerous transcription factors, particularly those containing "zinc-finger" domains. These proteins bind to specific DNA sequences to regulate gene expression. It is plausible that the zinc component of this compound influences the activity of such transcription factors, leading to the upregulation of growth factor genes. For instance, the promoter of the IGF-I receptor gene contains binding sites for the Sp1 zinc-finger transcription factor, which positively regulates its expression.[6] While this relates to the receptor, similar mechanisms could be at play for the growth factor genes themselves.

Anti-Inflammatory Effects and Crosstalk with Growth Factor Expression

This compound is known to inhibit the activation of the transcription factor Nuclear Factor-kappaB (NF-κB), a key regulator of the inflammatory response.[7][8] By suppressing NF-κB, this compound reduces the expression of pro-inflammatory cytokines. While this is primarily an anti-inflammatory mechanism, the reduction of a chronic inflammatory state can create a more favorable environment for tissue repair and may indirectly promote the expression of growth factors involved in the healing process. However, a direct link between NF-κB inhibition and growth factor upregulation by this compound has not been established.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Induction of Heat Shock Proteins and Cytoprotection

This compound has been shown to induce the expression of Heat Shock Proteins (HSPs), such as HSP70.[9] HSPs are molecular chaperones that play a critical role in protecting cells from stress and apoptosis. This cytoprotective effect helps to preserve the cellular machinery necessary for tissue repair, including the synthesis and secretion of growth factors.

Experimental Workflow for Investigating this compound's Effect on Growth Factor Expression

The following diagram outlines a typical experimental workflow for elucidating the effects of this compound on growth factor expression in an in vitro setting.

Caption: In vitro workflow for analyzing this compound's effect on growth factors.

Conclusion and Future Directions

The available evidence strongly indicates that this compound is a potent modulator of growth factor expression, particularly IGF-I, VEGF, and bFGF. This activity, coupled with its anti-inflammatory and antioxidant properties, underpins its therapeutic efficacy in promoting tissue repair and wound healing.

For drug development professionals and researchers, several key areas warrant further investigation:

-

Quantitative Dose-Response Studies: There is a need for comprehensive studies to quantify the dose-dependent effects of this compound on the expression of a wider range of growth factors (VEGF, bFGF, PDGF, NGF, etc.) at both the mRNA and protein levels.

-

Elucidation of Signaling Pathways: Further research is required to delineate the precise signaling pathways that link this compound administration to the upregulation of growth factor gene expression. This includes investigating the role of zinc-finger transcription factors and potential crosstalk with pathways such as MAPK and PI3K/Akt.

-

Detailed In Vivo Characterization: More detailed in vivo studies are needed to correlate the expression of growth factors with functional outcomes, such as angiogenesis and tissue regeneration, in various models of injury and disease.